3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole and purine are both important heterocyclic compounds. Imidazole is a five-membered ring structure with two nitrogen atoms, and it’s a core component of many biologically important molecules, including histidine and histamine . Purine is a larger two-ring structure that forms the basis of DNA nucleotides adenine and guanine .
Synthesis Analysis
The synthesis of imidazole and purine derivatives can be complex and varied, often involving multi-step reactions . Without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups including a benzyl group, a methoxypropyl group, and potentially an imidazole or purine ring system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Receptor Antagonism and Binding Studies
A significant application of this compound is its potential as a potent and selective A(3) adenosine receptor antagonist. Studies have shown its effectiveness in this role, particularly when modifications are made at the 1-, 3-, and 8-positions of its structure. This can enhance both potency and hydrophilicity. These properties are critical in developing therapeutic agents targeting various physiological processes mediated by the A(3) adenosine receptor (Baraldi et al., 2008).
Molecular Design and Pharmacological Evaluation
The compound has also been synthesized and evaluated for its pharmacological effects. Specific derivatives have been identified as potent ligands for serotonin receptors, exhibiting potential anxiolytic and antidepressant activities. This exploration into the molecular design and synthesis of derivatives offers insights into the development of new therapeutic agents (Zagórska et al., 2009).
Dual-Acting Ligand Potential
Research has extended to designing dual-target-directed ligands that combine A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. This approach may provide symptomatic relief and disease-modifying effects, particularly for neurodegenerative diseases like Parkinson's disease (Załuski et al., 2019).
Solid-Phase Synthesis
There have been developments in solid-phase synthesis methods for derivatives of this compound. Such methods facilitate the creation of libraries of compounds for further pharmacological testing, showcasing the versatility and potential of this compound in drug discovery (Karskela & Lönnberg, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-benzyl-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14-12-24-16-17(21-19(24)23(14)10-7-11-28-3)22(2)20(27)25(18(16)26)13-15-8-5-4-6-9-15/h4-6,8-9,12H,7,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXSUBUNKVBRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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